Isocytosine-Isoguanine Base Pair Supports PCR Amplification with High Fidelity
Isocytosine (isoC), when paired with isoguanosine (isoG), enables the creation of a functional third base pair within the polymerase chain reaction (PCR). This expanded system demonstrates high fidelity, as confirmed by multiple analytical methods. In contrast, standard PCR is limited to the natural A-T and G-C pairs, with no capacity for orthogonal, non-natural base pairing [1].
| Evidence Dimension | PCR Amplification with Third Base Pair |
|---|---|
| Target Compound Data | Sequence conservation confirmed after 40 cycles of amplification for targets containing multiple non-natural isoC-isoG base pairs. |
| Comparator Or Baseline | Standard PCR (using only A, T, C, G bases) cannot maintain sequence conservation for a non-natural base pair. |
| Quantified Difference | Functional vs. non-functional third base pair system; successful amplification of as few as 15 targets with multiple non-natural base pairs. |
| Conditions | PCR with isoguanosine and isocytosine triphosphates; analysis via thermodynamic melting, chemical cleavage, and molecular beacons. |
Why This Matters
This demonstrates that isocytosine is a functional building block for an orthogonal, third base pair in PCR, which is essential for developing higher-complexity molecular tools and diagnostics that are impossible with standard nucleotides alone.
- [1] Johnson SC, Sherrill CB, Marshall DJ, Moser MJ, Prudent JR. A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Res. 2004;32(6):1937-1941. doi:10.1093/nar/gkh522 View Source
